molecular formula C14H14F5NO B4964777 3-cyclopentyl-N-(pentafluorophenyl)propanamide

3-cyclopentyl-N-(pentafluorophenyl)propanamide

Cat. No. B4964777
M. Wt: 307.26 g/mol
InChI Key: CSUUTONSLWBMHT-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-(pentafluorophenyl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as CPP and belongs to the class of amides. CPP has been synthesized using different methods, and its mechanism of action has been studied in detail.

Scientific Research Applications

CPP has been extensively studied for its potential applications in various areas of scientific research. One of the primary applications of CPP is in the field of neuroscience. CPP is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity, learning, and memory. CPP has been used to study the role of the NMDA receptor in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
CPP has also been studied for its potential applications in cancer research. CPP has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. CPP has been reported to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. CPP has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Mechanism of Action

CPP acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site of the receptor. The NMDA receptor is a ligand-gated ion channel that is involved in synaptic plasticity, learning, and memory. The binding of CPP to the glycine-binding site of the NMDA receptor prevents the binding of glycine, which is required for the activation of the receptor. This results in the inhibition of the NMDA receptor and the downstream signaling pathways.
Biochemical and Physiological Effects:
CPP has been shown to have several biochemical and physiological effects. One of the primary effects of CPP is the inhibition of the NMDA receptor, which is involved in synaptic plasticity, learning, and memory. The inhibition of the NMDA receptor by CPP has been shown to result in the impairment of learning and memory in animal models.
CPP has also been shown to have anti-inflammatory effects. CPP has been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α) in vitro and in vivo. This suggests that CPP may have potential applications in the treatment of inflammatory disorders such as rheumatoid arthritis and multiple sclerosis.

Advantages and Limitations for Lab Experiments

One of the primary advantages of CPP is its potency and selectivity as an NMDA receptor antagonist. CPP has been shown to be more potent and selective than other NMDA receptor antagonists such as ketamine and phencyclidine. This makes CPP an ideal tool for studying the role of the NMDA receptor in various neurological disorders.
One of the limitations of CPP is its poor solubility in water. This can make it difficult to administer CPP in in vivo experiments. However, this limitation can be overcome by using appropriate solvents or formulations.

Future Directions

CPP has shown promising results in various areas of scientific research, and there are several future directions that can be explored. One of the future directions is the development of CPP analogs with improved solubility and pharmacokinetic properties. This can lead to the development of more potent and selective NMDA receptor antagonists for the treatment of neurological disorders.
Another future direction is the exploration of the potential applications of CPP in other areas of scientific research such as immunology and infectious diseases. CPP has been shown to have anti-inflammatory effects, and it may have potential applications in the treatment of inflammatory disorders such as rheumatoid arthritis and multiple sclerosis. CPP may also have potential applications in the treatment of infectious diseases such as tuberculosis and malaria.
Conclusion:
In conclusion, CPP is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. CPP has been synthesized using different methods, and its mechanism of action has been studied in detail. CPP has been shown to have several biochemical and physiological effects, and it has potential applications in the treatment of various neurological disorders and inflammatory disorders. The future directions of CPP include the development of analogs with improved solubility and pharmacokinetic properties and the exploration of its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of CPP has been reported in the literature using different methods. One of the methods involves the reaction of pentafluorobenzoyl chloride with cyclopentylamine in the presence of triethylamine. The resulting product is then treated with propanoyl chloride to obtain CPP. Another method involves the reaction of pentafluorobenzonitrile with cyclopentylamine in the presence of sodium hydride, followed by the reaction with propanoyl chloride. Both methods have been reported to yield CPP in good yields.

properties

IUPAC Name

3-cyclopentyl-N-(2,3,4,5,6-pentafluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F5NO/c15-9-10(16)12(18)14(13(19)11(9)17)20-8(21)6-5-7-3-1-2-4-7/h7H,1-6H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUUTONSLWBMHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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